molecular formula C21H16N2O4 B2651118 4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618873-38-4

4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2651118
CAS No.: 618873-38-4
M. Wt: 360.369
InChI Key: PSAWGMSCKIJFMD-UHFFFAOYSA-N
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Description

4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H16N2O4 and its molecular weight is 360.369. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Convenient Synthesis Methods : A study by Ablajan and Xiamuxi (2011) discusses the synthesis of compounds closely related to the chemical , employing a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes (Ablajan & Xiamuxi, 2011).

  • Electropolymerization and Electro-copolymerization : Schneider et al. (2017) explored the deposition of 4-(pyrrol-1-yl)-benzenethiol derivatives on gold to improve the properties of poly(pyrrole) layers, which might indicate the potential application of similar compounds in material science (Schneider et al., 2017).

Biological and Pharmaceutical Applications

  • Cancer Cell Inhibition : Yan et al. (2015) synthesized compounds using a base similar to the chemical and evaluated their efficacy in inhibiting the proliferation of human liver cancer HepG2 cells, indicating potential anticancer applications (Yan et al., 2015).

  • Anti-inflammatory and Analgesic Activity : Muchowski et al. (1985) researched derivatives of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which include compounds structurally similar to 4-benzoyl-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one, for their anti-inflammatory and analgesic properties (Muchowski et al., 1985).

Material Science and Chemistry Applications

  • Structural Investigation : Okafor (1980) conducted a study on the structures of benzoyl derivatives, including 4-benzoyl derivative of 1-phenyl-3-methyl-pyrazolone-5, which may provide insights into the physical and chemical properties of related compounds (Okafor, 1980).

  • HDAC Inhibitors for Therapeutic Use : Ragno et al. (2004) explored aroyl-pyrrole-hydroxy-amides, closely related to the compound , as a new class of synthetic HDAC inhibitors, which might be relevant in therapeutic contexts (Ragno et al., 2004).

  • Multicomponent Reaction Synthesis : Alizadeh et al. (2007) describe a multicomponent reaction to synthesize novel compounds, which might include methodologies applicable to synthesizing or modifying the compound (Alizadeh et al., 2007).

Properties

IUPAC Name

(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-13-12-16(22-27-13)23-18(14-8-4-2-5-9-14)17(20(25)21(23)26)19(24)15-10-6-3-7-11-15/h2-12,18,24H,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZUCISDUCPYFX-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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